1-(5-CHLORO-2-ETHOXYBENZENESULFONYL)-3-METHYL-1H-PYRAZOLE
Overview
Description
1-(5-CHLORO-2-ETHOXYBENZENESULFONYL)-3-METHYL-1H-PYRAZOLE is a synthetic organic compound characterized by its unique chemical structure. This compound features a pyrazole ring substituted with a sulfonyl group, a chloro group, and an ethoxy group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 1-(5-CHLORO-2-ETHOXYBENZENESULFONYL)-3-METHYL-1H-PYRAZOLE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the sulfonyl group: The pyrazole intermediate is then reacted with a sulfonyl chloride in the presence of a base such as triethylamine.
Chlorination and ethoxylation:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(5-CHLORO-2-ETHOXYBENZENESULFONYL)-3-METHYL-1H-PYRAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfoxide or sulfide.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions, forming new derivatives.
Coupling reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids in the presence of a palladium catalyst, forming biaryl derivatives.
Scientific Research Applications
1-(5-CHLORO-2-ETHOXYBENZENESULFONYL)-3-METHYL-1H-PYRAZOLE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological targets.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-(5-CHLORO-2-ETHOXYBENZENESULFONYL)-3-METHYL-1H-PYRAZOLE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes and receptors, potentially inhibiting their activity. The chloro and ethoxy groups may enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets are subject to ongoing research.
Comparison with Similar Compounds
1-(5-CHLORO-2-ETHOXYBENZENESULFONYL)-3-METHYL-1H-PYRAZOLE can be compared with other sulfonyl-substituted pyrazoles and related compounds:
1-[(5-chloro-2-ethoxyphenyl)sulfonyl]pyrrolidine: Similar in structure but with a pyrrolidine ring instead of a pyrazole ring.
1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-2-ethylpiperidine: Contains a piperidine ring and an ethyl group, offering different chemical properties and reactivity.
5-chloro-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide: An indole derivative with a sulfonyl group, showing different biological activities.
Properties
IUPAC Name |
1-(5-chloro-2-ethoxyphenyl)sulfonyl-3-methylpyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O3S/c1-3-18-11-5-4-10(13)8-12(11)19(16,17)15-7-6-9(2)14-15/h4-8H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZORAKHISHDRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2C=CC(=N2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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